molecular formula C24H29N7O B1435339 8-环戊基-5-甲基-2-((5-(哌嗪-1-基)吡啶-2-基)氨基)-6-乙烯基吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2204863-06-7

8-环戊基-5-甲基-2-((5-(哌嗪-1-基)吡啶-2-基)氨基)-6-乙烯基吡啶并[2,3-d]嘧啶-7(8H)-酮

货号: B1435339
CAS 编号: 2204863-06-7
分子量: 431.5 g/mol
InChI 键: BAMRZESJXFABIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one” is a complex organic molecule. It is also known as N- (6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido [2,3-d]pyrimidin-2-yl)-N- (5- (piperazin-1-yl)pyridin-2-yl)nitrous amide .

科学研究应用

质量控制和合成

该化合物用于帕博西尼的质量控制,帕博西尼是一种用于乳腺癌治疗的药物。在一项研究中,它从散装药物中分离出来并被鉴定为相关物质。该研究探索了它的合成和结构阐明,增强了对帕博西尼质量控制的理解 (杜,2015 年)

药物杂质分析

在另一项研究中,它被鉴定为帕博西尼中的工艺相关杂质。该研究开发了一种测定帕博西尼中杂质的方法,这对于确保药物的质量和安全性至关重要 (马等人,2016 年)

质子化和结构研究

一项理论研究重点关注该化合物的几何构型、质子化和化学位移。结果发现,在靶酶的活性位点,该化合物以吡啶环氮原子上的阳离子质子化形式存在。这项研究有助于理解它在生物系统中的行为 (阿尔科塔和埃尔格罗,2014 年)

在癌症治疗和成像中的应用

该化合物已被评估其在癌症治疗中的潜力。具体来说,它被研究为肿瘤细胞治疗和肿瘤成像的 Cdk4 抑制剂,突出了其在抑制肿瘤增殖途径中的作用 (格拉夫等人,2009 年)

血脑屏障研究

研究了它与血脑屏障的相互作用,以治疗脑肿瘤。该研究调查了限制帕博西尼治疗在原位异种移植模型中有效性的机制,提供了对脑癌治疗中药物递送挑战的见解 (帕里什等人,2015 年)

生化分析

Biochemical Properties

8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases CDK4 and CDK6 . These enzymes are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, particularly in the G1 phase. The compound binds to the active site of these kinases, preventing their interaction with cyclin D, which is necessary for their activation. This interaction disrupts the phosphorylation of the retinoblastoma protein, a key step in cell cycle progression .

Cellular Effects

The effects of 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one on various cell types are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDK4 and CDK6 . This inhibition leads to decreased cell proliferation and increased cell death, making it a potential candidate for cancer therapy. Additionally, the compound affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell growth and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one exerts its effects primarily through the inhibition of CDK4 and CDK6 . The compound binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other proteins involved in cell signaling and gene expression, further enhancing its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can maintain its inhibitory effects on CDK4 and CDK6 for several days, but prolonged exposure may lead to reduced efficacy and potential resistance in some cell lines .

Dosage Effects in Animal Models

In animal models, the effects of 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one vary with dosage . At lower doses, the compound effectively inhibits CDK4 and CDK6, leading to reduced tumor growth and increased survival rates in cancer models . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and myelosuppression . These adverse effects highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .

Metabolic Pathways

8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes, particularly CYP3A4, play a significant role in the metabolism of the compound . These metabolic pathways can influence the compound’s bioavailability and half-life, affecting its overall therapeutic potential .

Transport and Distribution

Within cells and tissues, 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one is transported and distributed through various mechanisms . The compound can diffuse across cell membranes due to its lipophilic nature, but it may also interact with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one is critical for its activity and function . The compound primarily localizes to the cytoplasm, where it interacts with CDK4 and CDK6 . It may also be transported to the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments .

属性

IUPAC Name

8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-3-19-16(2)20-15-27-24(29-22(20)31(23(19)32)17-6-4-5-7-17)28-21-9-8-18(14-26-21)30-12-10-25-11-13-30/h3,8-9,14-15,17,25H,1,4-7,10-13H2,2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMRZESJXFABIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204863-06-7
Record name 8-Cyclopentyl-6-ethenyl-5-methyl-2-((5-(1-piperazinyl)-2-pyridinyl)amino)pyrido(2,3-d)pyrimidin-7(8H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204863067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-CYCLOPENTYL-6-ETHENYL-5-METHYL-2-((5-(1-PIPERAZINYL)-2-PYRIDINYL)AMINO)PYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F76457EUS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 3
Reactant of Route 3
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 4
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 5
Reactant of Route 5
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 6
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。